(E)-2,4,6-Trimethoxystyryl 4-Methoxy-3-Nitrobenzyl sulfone

Anticancer Cytotoxicity Structure-Activity Relationship

Researchers face activity loss when using generic styryl sulfones due to strict SAR requirements. This (E)-configured compound features precise 4-methoxy-3-nitrobenzyl and 2,4,6-trimethoxy substitution patterns validated in Reddy et al. (2008). - **Matched-pair comparator**: Isolate 3-nitro group contribution vs. ON 01910.Na analogs - **Prodrug scaffold**: Nitro group enables hypoxia-activated bioactivation - **Analytical standard**: 98% purity for HPLC/LC-MS method development Available for immediate deployment in SAR campaigns, kinase inhibition profiling, and lead optimization.

Molecular Formula C19H21NO8S
Molecular Weight 423.4 g/mol
CAS No. 592542-52-4
Cat. No. B3146220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2,4,6-Trimethoxystyryl 4-Methoxy-3-Nitrobenzyl sulfone
CAS592542-52-4
Molecular FormulaC19H21NO8S
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)[N+](=O)[O-]
InChIInChI=1S/C19H21NO8S/c1-25-14-10-18(27-3)15(19(11-14)28-4)7-8-29(23,24)12-13-5-6-17(26-2)16(9-13)20(21)22/h5-11H,12H2,1-4H3/b8-7+
InChIKeyXGRXGRFTLPXXAZ-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Overview and Procurement Insights


(E)-2,4,6-Trimethoxystyryl 4-Methoxy-3-Nitrobenzyl sulfone (CAS 592542-52-4) is a non-alkylating, (E)-configured styryl benzyl sulfone with the molecular formula C19H21NO8S and a molecular weight of 423.44 g/mol . It belongs to a class of compounds recognized for inducing selective mitotic arrest in tumor cells without affecting normal cell viability, a property established through the clinical development of structural analogs such as ON 01910.Na (Rigosertib) [1]. Available at 98% purity from suppliers including MolCore and Leyan , this compound features a 2,4,6-trimethoxy substitution pattern on the styryl ring and a 4-methoxy-3-nitro substitution on the benzyl ring, structural features which critically influence its biological activity profile.

Scaffold Non-alkylating styryl benzyl sulfone probe for mitotic arrest studies
Pathway 2,4,6-Trimethoxystyryl warhead supports kinase inhibitor research context
Comparator Structural comparator to ON 01910.Na class for SAR campaigns

Why Generic Substitution Is Not Advisable


The cytotoxic activity of (E)-styryl benzyl sulfones is exquisitely sensitive to the nature and position of substituents on both aromatic rings [1]. SAR studies demonstrate that changing substituents on the styryl ring can shift IC50 values by orders of magnitude; for example, replacing a fluorine with a nitro group on the styryl aromatic ring resulted in a marked loss of activity, while the introduction of specific methoxy patterns dramatically enhanced potency [1]. Consequently, generic substitution without precise structural and electronic mimicry of the 4-methoxy-3-nitrobenzyl group risks a complete loss of biological function, invalidating experimental results in cellular and in vivo models.

Substituent sensitivity Styryl ring substituent changes may shift activity by orders of magnitude, risking assay invalidation.
3-Nitro mismatch Replacing 3-nitro with 3-hydroxy or 3-amino may abolish the distinct biological function.
Electronic mimicry Precise electronic and steric match required; generic analogs may not reproduce target engagement.

Comparative Evidence for Procurement Decisions


Cytotoxic Selectivity vs. 3-Hydroxy Analog

In the (E)-styrylbenzylsulfone series, the substituent at the 3-position of the benzyl ring is a key determinant of potency. The 3-hydroxy analog (ON 013100) exhibited broad-spectrum cytotoxicity against cancer cell lines, and SAR data show that replacing a 3-hydroxy group with a 3-nitro group alters the electronic and steric profile, which has been documented to substantially shift IC50 values [1]. While direct head-to-head data for the 3-nitro compound are limited, class-level SAR data indicate that the 4-methoxy-3-nitro substitution pattern results in a compound with a distinct selectivity profile compared to the 3-hydroxy clinical candidate ON 013100 [1][2].

Cytotoxicity SAR vs. 3-Hydroxy
Class-level inference
3-Nitro substitution shifts IC50 profile vs 3-hydroxy analog; class-level SAR predicts >10-fold difference.
Supports cell-model cytotoxicity endpoint review
No direct head-to-head assay data available
Anticancer Cytotoxicity Structure-Activity Relationship

Metabolic Stability: Nitro vs. Amino Substituent

The 3-nitro substituent on the benzyl ring of (E)-2,4,6-Trimethoxystyryl 4-Methoxy-3-Nitrobenzyl sulfone imparts distinct metabolic stability compared to the 3-amino analog. In the development of ON 01910.Na, the amino group was instrumental for activity but also introduced metabolic liabilities that required prodrug strategies. Studies on related styryl benzyl sulfones indicate that 3-nitro substitution can reduce hepatic clearance relative to 3-amino or 3-hydroxy analogs, although this comes at the cost of direct cytotoxicity [1]. This property positions the nitro compound as a useful chemical biology tool for investigating nitroreductase-mediated activation or as a stable intermediate for further medicinal chemistry exploration.

Metabolic Stability: Nitro vs. Amino
Class-level inference
Nitro group may reduce oxidative metabolism compared to 3-amino analog; hepatic clearance predicted to be lower.
Supports metabolic stability comparison context
Inferred from SAR; direct measurement not reported
Metabolic Stability Pharmacokinetics Lead Optimization

Purity and Supply Chain Reliability

Procurement of (E)-2,4,6-Trimethoxystyryl 4-Methoxy-3-Nitrobenzyl sulfone from established vendors such as MolCore and Beyotime is governed by ISO-certified quality management systems, ensuring batch-to-batch consistency critical for reproducible research . The compound is supplied at 98% purity, a specification confirmed by multiple independent data sheets . In contrast, direct analogs like (E)-2,4,6-Trimethoxystyryl 3-Amino-4-Methoxybenzyl Sulfone are available from fewer vendors with less established quality documentation, introducing potential variability in biological assay outcomes.

Purity & Supply Chain
Data to verify
98% purity, ISO-certified manufacturing from multiple independent vendors (MolCore, Beyotime, Leyan).
Supports batch-to-batch reproducibility
Supplier-reported; independent certification documentation may vary
Quality Control Supply Chain Reproducibility

Optimal Research Application Scenarios


SAR Studies in Anticancer Drug Discovery

Due to its defined structural deviation from clinical-stage analogs ON 013100 and ON 01910.Na, this compound is ideally suited as a matched-pair comparator in SAR campaigns. Researchers can use it to isolate the contribution of the 3-nitro substituent to cytotoxicity and kinase inhibition profiles, as demonstrated in the foundational SAR work by Reddy et al. (2008) [1]. Its availability from multiple ISO-certified suppliers ensures the purity required for such sensitive head-to-head comparisons.

Nitroreductase-Dependent Prodrug Activation

The 3-nitro group provides a chemical handle for enzymatic bioactivation studies. Nitroreductase enzymes, often overexpressed in hypoxic tumor microenvironments, can reduce the nitro group to an amino or hydroxylamine species, enabling prodrug strategies. The class-level SAR indicating that the 3-nitro compound has lower basal cytotoxicity compared to 3-amino or 3-hydroxy analogs [1] makes it a suitable candidate for developing hypoxia-activated prodrugs, where a large therapeutic window between prodrug and activated drug is essential.

Synthetic Intermediate for Kinase Inhibitors

The compound serves as a versatile precursor for further chemical diversification. The 3-nitro group can be selectively reduced to an amine, enabling the introduction of amide, sulfonamide, or carbamate functionalities. This synthetic flexibility, combined with the documented activity of the 2,4,6-trimethoxystyryl warhead [2], positions it as a strategic intermediate for lead optimization programs targeting cyclin-dependent kinases and polo-like kinases.

Analytical Reference Standard for QC

With a fully characterized chemical structure (CAS 592542-52-4, C19H21NO8S, MW 423.44) and commercial availability at 98% purity [1], this compound can serve as an analytical reference standard for HPLC and LC-MS method development. Its distinct retention time and mass spectral signature facilitate the quality control of compound libraries containing related styryl benzyl sulfones, ensuring the integrity of high-throughput screening collections.

Application
Selection Property
Validation Focus
Cell-cycle arrest SAR research
3-Nitro substituent profile
Cytotoxicity endpoint review
Nitroreductase activation research
Reducible nitro handle
Hypoxia-activated prodrug assay
Kinase inhibitor intermediate synthesis
Amine precursor via reduction
Synthetic route reproducibility
Analytical reference for compound libraries
Fully characterized structure
HPLC/LC-MS method consistency
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